![molecular formula C12H8N2O B1348503 6-Phenoxynicotinonitrile CAS No. 99902-72-4](/img/structure/B1348503.png)
6-Phenoxynicotinonitrile
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Description
6-Phenoxynicotinonitrile (abbreviated as 6-PN or 6-PN-CN) is a synthetic organic compound that has been used for various scientific research applications, including as an inhibitor of various enzymes. It is a derivative of nicotinonitrile, and it is also known as 6-pyridyl-2-methyl-3-cyano-4-pyridinecarboxamide. 6-PN has been used in the laboratory to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of certain drugs. In addition, 6-PN has been used to study the advantages and limitations of various laboratory experiments.
Scientific Research Applications
MAPK Signaling Pathway
Finally, 6-Phenoxynicotinonitrile has applications in researching the MAPK signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By influencing this pathway, researchers can gain insights into the molecular basis of various diseases and develop targeted therapies.
Each of these applications demonstrates the broad utility of 6-Phenoxynicotinonitrile in scientific research, contributing to advancements across multiple fields of study .
properties
IUPAC Name |
6-phenoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFTWRLLJHLPNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30244314 |
Source
|
Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30244314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99902-72-4 |
Source
|
Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30244314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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